molecular formula C31H18CuN6O9S.2Na B1173904 Dichloroethoxyphenylsilane CAS No. 18236-80-1

Dichloroethoxyphenylsilane

Cat. No.: B1173904
CAS No.: 18236-80-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloroethoxyphenylsilane is an organosilicon compound with the molecular formula C8H10Cl2OSi. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chloro and ethoxy groups attached to the silicon atom, making it a versatile reagent in organic synthesis.

Preparation Methods

Dichloroethoxyphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:

[ \text{PhSiCl}_3 + \text{EtOH} \rightarrow \text{PhSiCl}_2(\text{OEt}) + \text{HCl} ]

In industrial settings, the production of dichloro(ethoxy)phenylsilane often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a controlled temperature range of 0-50°C and a molar ratio of ethanol to phenyltrichlorosilane of 1:1.

Chemical Reactions Analysis

Dichloroethoxyphenylsilane undergoes various types of chemical reactions, including:

  • Hydrolysis: : In the presence of water, dichloro(ethoxy)phenylsilane hydrolyzes to form phenylsilanediol and hydrochloric acid. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{H}_2\text{O} \rightarrow \text{PhSi(OH)}_2 + 2\text{HCl} + \text{EtOH} ]

  • Substitution: : The chloro groups can be substituted with other nucleophiles such as amines or alcohols to form various derivatives. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{RNH}_2 \rightarrow \text{PhSi(NHR)}_2(\text{OEt}) + 2\text{HCl} ]

  • Reduction: : this compound can be reduced to phenylsilane using reducing agents like lithium aluminum hydride. [ \text{PhSiCl}_2(\text{OEt}) + 2\text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + 2\text{LiCl} + 2\text{AlH}_3(\text{OEt}) ]

Mechanism of Action

The mechanism of action of dichloro(ethoxy)phenylsilane involves its reactivity with nucleophiles and electrophiles. The chloro groups are highly reactive and can be easily substituted by nucleophiles, while the ethoxy group can participate in condensation reactions. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form stable bonds with a variety of elements, including carbon, oxygen, and nitrogen .

Comparison with Similar Compounds

Dichloroethoxyphenylsilane can be compared with other similar compounds such as phenylsilane, dichloromethylphenylsilane, and dichlorophenylsilane. These compounds share similar reactivity patterns but differ in their substituents and specific applications:

Properties

CAS No.

18236-80-1

Molecular Formula

C31H18CuN6O9S.2Na

Molecular Weight

0

Synonyms

Dichloro(ethoxy)phenylsilane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.